molecular formula C9H14Cl2N2 B2709465 5-Cyclobutylpyridin-2-amine dihydrochloride CAS No. 2251054-20-1

5-Cyclobutylpyridin-2-amine dihydrochloride

Cat. No.: B2709465
CAS No.: 2251054-20-1
M. Wt: 221.13
InChI Key: IUNVSEPZPPQXNZ-UHFFFAOYSA-N
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Description

5-Cyclobutylpyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It is a derivative of 5-cyclobutylpyridin-2-amine, which has a molecular weight of 148.21 .


Molecular Structure Analysis

The InChI code for 5-cyclobutylpyridin-2-amine is 1S/C9H12N2/c10-9-5-4-8(6-11-9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) . This indicates the presence of a cyclobutyl group attached to a pyridin-2-amine. The dihydrochloride form would have two additional chloride ions.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 221.13 . More specific physical and chemical properties such as solubility, melting point, and boiling point were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclopropylation of Amines

    A method involving the reaction of anilines and aliphatic amines with cyclopropylboronic acid in the presence of copper acetate and bipyridine under air atmosphere has been developed. This process yields N-cyclopropyl derivatives, highlighting techniques that could potentially apply to the synthesis or modification of compounds like 5-Cyclobutylpyridin-2-amine dihydrochloride (Bénard, Neuville, & Zhu, 2010).

  • Cascade Cyclization for Herbicide Synthesis

    A modified cascade cyclization of fluoroalkyl alkynylimines with primary amines allows the synthesis of fluoropicolinate herbicides. This methodology could be relevant for synthesizing or modifying compounds with similar structures for agricultural applications (Johnson et al., 2015).

Biological Activities

  • Antimycobacterial Activity

    Novel compounds with a cyclobutyl core have been synthesized and evaluated for their antimycobacterial activities. Among them, certain derivatives showed high activity toward multidrug-resistant Mycobacterium tuberculosis, illustrating the potential therapeutic applications of cyclobutyl-containing compounds (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

  • Cancer Research and Pharmaceuticals

    The reductive amination of furans derived from biomass into pharmaceuticals demonstrates the conversion of bio-derived chemicals into biologically active compounds. This research points to the broader potential of cyclobutyl and similar compounds in medicinal chemistry and cancer therapy applications (Galkin et al., 2017).

Safety and Hazards

The safety information for 5-cyclobutylpyridin-2-amine indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-cyclobutylpyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-5-4-8(6-11-9)7-2-1-3-7;;/h4-7H,1-3H2,(H2,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBGAYISPVVAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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